2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with three tetramethylbiphenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves a multi-step process. One common method includes the cyclotrimerization of nitriles in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Scientific Research Applications
2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine core can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the biphenyl groups may interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron (III)
Uniqueness
2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its specific substitution pattern and the presence of tetramethylbiphenyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound notable for its unique structural features and potential applications in materials science and biological systems. The compound consists of a central triazine ring substituted with three tetramethyl[1,1'-biphenyl]-4-yl groups. This configuration enhances its thermal stability and electronic properties, making it a candidate for various biological applications.
Structural Characteristics
The molecular formula of this compound is C33H39N3, with a molecular weight of approximately 621.68 g/mol. The structural arrangement allows for significant electron-donating properties due to the presence of multiple biphenyl groups.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
- Anticancer Properties : Preliminary studies suggest that derivatives of triazine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar triazine structures have shown efficacy in inhibiting cell viability in HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Photocatalytic Activity : The compound has demonstrated potential in photocatalytic applications. It can facilitate hydrogen evolution reactions under light exposure, indicating its utility in sustainable energy applications .
- Interaction Studies : Investigations into the interactions of this compound with biological systems have focused on its stability under different environmental conditions and its compatibility with other materials used in composites or electronic devices. These studies assess its solubility and reactivity profile .
Anticancer Activity
A study evaluated the cytotoxic activity of triazine derivatives on various cancer cell lines. The results indicated that certain structural modifications could enhance their activity. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HCT-116 | 25 | Induces apoptosis |
Compound B | MCF-7 | 30 | G0/G1 phase arrest |
Compound C | HeLa | 35 | p53-independent apoptosis |
This table summarizes findings that highlight the importance of structural variations in enhancing anticancer efficacy .
Photocatalytic Efficiency
Research on photocatalytic applications has shown that this compound can effectively catalyze hydrogen production when exposed to light. The efficiency is influenced by the concentration of the compound and the light intensity used during the reaction:
Parameter | Value |
---|---|
Light Intensity | 100 mW/cm² |
Reaction Time | 60 min |
Hydrogen Produced | 200 µmol |
These findings underscore the compound's potential in renewable energy technologies .
Properties
CAS No. |
919105-00-3 |
---|---|
Molecular Formula |
C51H51N3 |
Molecular Weight |
706.0 g/mol |
IUPAC Name |
2,4,6-tris[4-(2,6-dimethylphenyl)-2,5-dimethylphenyl]-1,3,5-triazine |
InChI |
InChI=1S/C51H51N3/c1-28-16-13-17-29(2)46(28)40-22-37(10)43(25-34(40)7)49-52-50(44-26-35(8)41(23-38(44)11)47-30(3)18-14-19-31(47)4)54-51(53-49)45-27-36(9)42(24-39(45)12)48-32(5)20-15-21-33(48)6/h13-27H,1-12H3 |
InChI Key |
FGUDOEJLZOPESU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C(C=C(C(=C2)C)C3=NC(=NC(=N3)C4=CC(=C(C=C4C)C5=C(C=CC=C5C)C)C)C6=CC(=C(C=C6C)C7=C(C=CC=C7C)C)C)C |
Origin of Product |
United States |
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